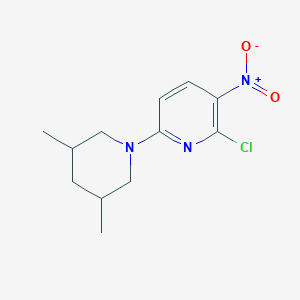
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H26N6O3 and its molecular weight is 446.511. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases
A study on water-soluble tricyclic xanthine derivatives, including compounds structurally related to the mentioned compound, revealed their potential as multitarget drugs for treating neurodegenerative diseases. These derivatives have shown promising results as dual-target-directed A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual activity is beneficial for symptomatic and disease-modifying treatment of neurodegenerative diseases, indicating an advantage over single-target therapeutics (Brunschweiger et al., 2014).
Chemosensors
Another area of application involves the use of 1,8-naphthalimide derivatives for fluoride ion detection. Derivatives structurally similar to "(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione" have been employed as efficient reversible colorimetric and fluorescent chemosensors. These compounds show selective sensitivity to fluoride ions over a range of other anions, demonstrating the potential for environmental monitoring and diagnostic applications (Zhang et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "base" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of a base to form the desired compound." ] } | |
CAS-Nummer |
682776-47-2 |
Produktname |
(E)-8-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione |
Molekularformel |
C24H26N6O3 |
Molekulargewicht |
446.511 |
IUPAC-Name |
3-methyl-7-(2-methylpropyl)-8-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H26N6O3/c1-16(2)14-30-20-21(29(3)24(32)27-22(20)31)26-23(30)28-25-13-17-9-11-19(12-10-17)33-15-18-7-5-4-6-8-18/h4-13,16H,14-15H2,1-3H3,(H,26,28)(H,27,31,32)/b25-13+ |
InChI-Schlüssel |
IWCBAGNUOAXUOZ-DHRITJCHSA-N |
SMILES |
CC(C)CN1C2=C(N=C1NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)

![N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2861913.png)


![2-(2,4-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2861917.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2861928.png)
